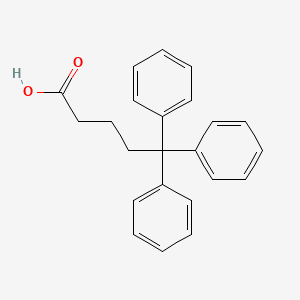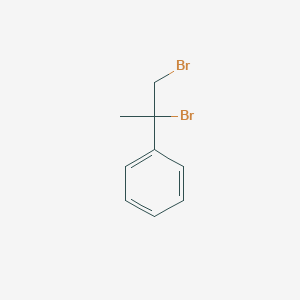
(1,2-Dibromopropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromopropan-2-yl)benzene: is an organic compound with the molecular formula C9H10Br2 . It is a derivative of benzene, where a propyl group substituted at the 2-position is further substituted with two bromine atoms at the 1 and 2 positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1,2-Dibromopropan-2-yl)benzene typically involves the bromination of allylbenzene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, where the double bond of allylbenzene reacts with bromine to form the dibrominated product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: (1,2-Dibromopropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form (1-bromo-2-propyl)benzene or propylbenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the nucleophile in excess.
Reduction Reactions: Conducted under anhydrous conditions with the reducing agent in stoichiometric amounts.
Major Products Formed:
Substitution Reactions: Products include (1-hydroxy-2-propyl)benzene, (1-alkoxy-2-propyl)benzene, and (1-amino-2-propyl)benzene.
Reduction Reactions: Products include (1-bromo-2-propyl)benzene and propylbenzene.
Scientific Research Applications
Chemistry: (1,2-Dibromopropan-2-yl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of organometallic reagents and other brominated derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also investigated for its potential use in the synthesis of pharmaceuticals .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials .
Mechanism of Action
The mechanism of action of (1,2-Dibromopropan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic addition or substitution reactions. The bromine atoms act as leaving groups, facilitating the formation of the carbocation, which then reacts with nucleophiles or undergoes further transformations .
Comparison with Similar Compounds
(1,2-Dibromoethane): Similar in structure but lacks the benzene ring. Used as a fumigant and in organic synthesis.
(1,2-Dibromobenzene): Similar in having two bromine atoms on a benzene ring but lacks the propyl group.
Uniqueness: (1,2-Dibromopropan-2-yl)benzene is unique due to the presence of both a benzene ring and a dibrominated propyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
36043-44-4 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,2-dibromopropan-2-ylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
VLVJTBBTRQKYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
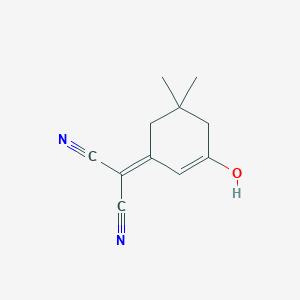
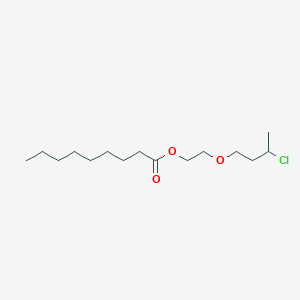

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
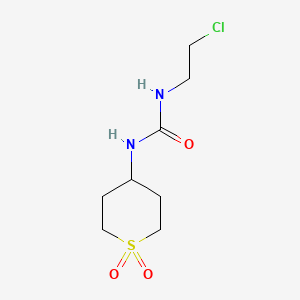
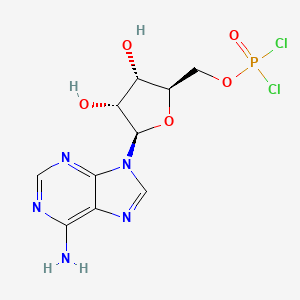
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)

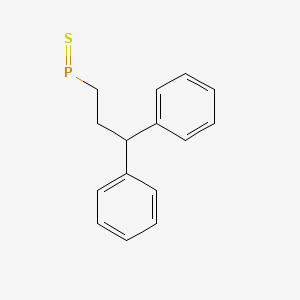
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

